7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
CAS No.: 887031-85-8
Cat. No.: VC2799910
Molecular Formula: C9H7N5O2S
Molecular Weight: 249.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887031-85-8 |
|---|---|
| Molecular Formula | C9H7N5O2S |
| Molecular Weight | 249.25 g/mol |
| IUPAC Name | 7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N5O2S/c15-8(16)5-4-6(7-2-1-3-17-7)14-9(10-5)11-12-13-14/h1-4,6H,(H,15,16)(H,10,11,13) |
| Standard InChI Key | GUTLTGBTGYFAHW-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2C=C(NC3=NN=NN23)C(=O)O |
| Canonical SMILES | C1=CSC(=C1)C2C=C(NC3=NN=NN23)C(=O)O |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 887031-85-8 |
| Molecular Formula | C9H7N5O2S |
| Molecular Weight | 249.25 g/mol |
| IUPAC Name | 7-thiophen-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H7N5O2S/c15-8(16)5-4-6(7-2-1-3-17-7)14-9(10-5)11-12-13-14/h1-4,6H,(H,15,16)(H,10,11,13) |
| Standard InChIKey | GUTLTGBTGYFAHW-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2C=C(NC3=NN=NN23)C(=O)O |
Structural Features and Chemical Properties
The compound consists of a tetrazolo[1,5-a]pyrimidine core structure with a thiophen-2-yl substituent at position 7 and a carboxylic acid group at position 5. This unique combination creates a molecule with multiple functional groups that can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and metal coordination.
Structural Components
The structural framework of 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid integrates three key components:
-
A tetrazole ring fused with a pyrimidine ring, forming the tetrazolo[1,5-a]pyrimidine scaffold
-
A thiophene ring attached at position 7 of the tetrazolopyrimidine system
-
A carboxylic acid group at position 5 of the tetrazolopyrimidine system
This arrangement creates a compound with an extended conjugated π-electron system, which influences its chemical reactivity, spectroscopic properties, and potential interactions with biological targets.
Synthetic Approaches
Related Synthetic Methodology
The synthesis of related compounds such as 4,6-dichloro-5-(thiophen-2-yl)pyrimidine provides valuable insights into potential synthetic pathways. This involves zincation of 4,6-dichloropyrimidine using (TMP)2Zn·MgCl2·LiCl followed by Pd-catalyzed cross-coupling with 2-iodothiophene . The reaction proceeds through a two-step one-pot approach with yields varying from 40% to 80%, depending on the efficiency of the zincation step .
Further transformation to tetrazolopyrimidines can be achieved through nucleophilic substitution with sodium azide in THF, which proceeds smoothly to give tetrazolopyrimidines in excellent yields (around 90%) . These methodologies could potentially be adapted for the synthesis of 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid with appropriate modifications.
Multicomponent Reaction Approaches
Another relevant synthetic strategy is the one-pot multicomponent reaction approach used for synthesizing 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives . This method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in catalytic triethylamine .
A modified version of this approach could potentially be applied to synthesize 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid by:
-
Using thiophene-2-carbaldehyde as the aldehyde component
-
Employing appropriate precursors with carboxylic acid functionality or convertible groups
-
Optimizing reaction conditions for the desired transformations
Characterization Methods
Spectroscopic Analysis
Characterization of 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid would typically involve multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show signals corresponding to the thiophene protons and the pyrimidine CH
-
13C NMR would reveal the carbon framework, including the characteristic carbonyl carbon of the carboxylic acid
-
-
Infrared (IR) Spectroscopy:
-
Expected characteristic bands include C=O stretching of the carboxylic acid (around 1700 cm-1)
-
O-H stretching of the carboxylic acid (broad band around 3000-2500 cm-1)
-
C=N and C=C stretching vibrations from the heterocyclic rings
-
-
Mass Spectrometry:
-
Would confirm the molecular weight (249.25 g/mol)
-
Fragmentation pattern analysis would provide structural confirmation
-
X-ray Crystallography
Single crystal X-ray diffraction analysis would provide definitive structural confirmation, including:
-
Bond lengths and angles
-
Molecular conformation
-
Crystal packing and intermolecular interactions
Comparative Analysis with Related Compounds
Structural Comparison
Table 2 presents a comparative analysis of 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid | C9H7N5O2S | 249.25 | Contains carboxylic acid at position 5 |
| 4,6-Dichloro-5-(thiophen-2-yl)pyrimidine | C8H4Cl2N2S | 230.10 (approx.) | Contains chlorine atoms; lacks tetrazole fusion |
| 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | Varies | Varies | Contains indole instead of thiophene; nitrile instead of carboxylic acid |
| Tetrazolo[1,5-a]pyridine-5-carboxylic acid | C6H4N4O2 | 164.12 (approx.) | Pyridine core instead of pyrimidine; lacks thiophene |
Functional Comparison
The structural differences between these compounds likely result in distinct chemical and biological properties:
-
The carboxylic acid group in 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid provides:
-
Increased water solubility compared to nitrile analogs
-
Potential for salt formation and improved bioavailability
-
Additional hydrogen bonding capabilities for target interaction
-
-
The thiophene substituent contributes:
-
Lipophilicity
-
Potential for specific binding interactions through the sulfur atom
-
Distinct electronic properties compared to phenyl or indolyl substituents
-
Current Research Status and Future Directions
Research Gaps
Several areas require further investigation:
-
Optimized synthetic routes specifically for 7-(Thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid
-
Comprehensive characterization data including detailed spectroscopic analysis
-
Evaluation of specific biological activities through systematic screening
-
Structure-activity relationship studies with structural variations
-
Investigation of potential applications beyond biological activities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume